Product packaging for Δ2-Cefoxitin(Cat. No.:CAS No. 1422023-32-2)

Δ2-Cefoxitin

Cat. No.: B1144714
CAS No.: 1422023-32-2
M. Wt: 427.5 g/mol
InChI Key: FNLHDPKGLFRMLP-XFJVYGCCSA-N
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Description

Δ2-Cefoxitin is a chemical derivative of Cefoxitin, a semi-synthetic, broad-spectrum antibiotic belonging to the cephamycin class, which is closely related to second-generation cephalosporins . Like its parent compound, it is presumed to exert its primary research effect through the inhibition of bacterial cell wall synthesis . It functions by binding to key penicillin-binding proteins (PBPs), which are essential transpeptidase enzymes that catalyze the cross-linking of peptidoglycan chains in the bacterial cell wall . By disrupting this final stage of peptidoglycan assembly, it compromises the structural integrity of the cell wall, leading to bacterial cell lysis and death . A key characteristic of the cephamycin structure is a methoxy group at the 7-alpha position, which confers a high degree of stability against hydrolysis by many bacterial beta-lactamases, both penicillinases and cephalosporinases . This makes Cefoxitin, and by extension its derivatives, a valuable tool for studying antibiotic resistance mechanisms. The broad-spectrum activity of the parent compound covers a range of Gram-positive and Gram-negative aerobic bacteria, as well as anaerobic organisms . This compound is supplied for non-clinical, non-diagnostic research applications. It is intended for use in controlled laboratory settings by qualified life science researchers. This product is strictly labeled "For Research Use Only" (RUO) and must not be used in humans, for diagnostic procedures, or for any clinical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1422023-32-2

Molecular Formula

C16H17N3O7S2

Molecular Weight

427.5 g/mol

IUPAC Name

(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1

InChI Key

FNLHDPKGLFRMLP-XFJVYGCCSA-N

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

Canonical SMILES

COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

Synonyms

(2R,​6R,​7S)​-3-​[[(Aminocarbonyl)​oxy]​methyl]​-​7-​methoxy-​8-​oxo-​7-​[[2-​(2-​thienyl)​acetyl]​amino]​-5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid_x000B_

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Total Synthesis Pathways of Δ2-Cefoxitin

The total synthesis of this compound is intrinsically linked to the synthesis of its more common Δ³ isomer. The primary route to the Δ² form involves a regioselective isomerization of the double bond within the cephem nucleus from the 3-position to the 2-position.

Key Synthetic Intermediates and Precursors

The foundational precursors for Cefoxitin (B1668866), and by extension its Δ² isomer, are derived from fundamental building blocks in antibiotic synthesis. The classic total synthesis of Cephalosporin (B10832234) C, a related β-lactam, famously began with the chiral amino acid L-cysteine, which provides a significant portion of the final carbon framework and a key chiral center ias.ac.injetir.org. For semi-synthetic routes, 7-aminocephalosporanic acid (7-ACA) serves as a widely used starting intermediate jetir.org.

The direct precursor to this compound is its corresponding Δ³ isomer. A straightforward one-pot isomerization process facilitates the conversion. This method involves the treatment of a Δ³-cephalosporin acid with a silylating agent, such as N-trimethylsilylacetamide (MSA) or N,O-bis(trimethylsilyl)acetamide (BSA). The resulting silyl (B83357) ester intermediate is then treated with a base like triethylamine (B128534) at ambient temperature, which efficiently yields the Δ²-cephalosporin acs.org. This indicates that any synthetic pathway leading to Δ³-Cefoxitin also provides the necessary precursors for this compound.

Table 1: Key Precursors and Intermediates in this compound Synthesis

Precursor/Intermediate Role in Synthesis
L-Cysteine Chiral starting material in the total synthesis of the cephalosporin core ias.ac.injetir.org.
7-Aminocephalosporanic Acid (7-ACA) A key intermediate for the semi-synthesis of various cephalosporins jetir.org.
Cephamycin C A natural antibiotic from which Cefoxitin is derived via semi-synthesis rcsb.orgfda.gov.
Δ³-Cefoxitin The direct precursor that undergoes isomerization to form this compound acs.org.
Silyl Esters of Δ³-Cefoxitin Transient intermediates formed during the base-catalyzed isomerization to the Δ² form acs.org.

Stereoselective and Regioselective Synthesis Approaches

The synthesis of this compound is a prime example of controlled chemical selectivity.

Regioselectivity : The most critical regioselective step is the isomerization of the cephem double bond. The use of a base on a silylated Δ³-cephalosporin directs the formation of the double bond specifically between carbons C2 and C3, yielding the Δ² isomer acs.org. Other regioselective reactions in cephalosporin synthesis include modifications at the C-3 and C-7 positions to introduce various side chains that modulate the antibiotic's activity and spectrum acs.org.

Stereoselectivity : Establishing the correct stereochemistry is fundamental to the biological activity of β-lactam antibiotics. In the total synthesis of the cephalosporin nucleus, stereoselective steps are crucial for forming the fused β-lactam heterocyclic system with the correct spatial orientation rsc.org. For instance, Woodward's synthesis of Cephalosporin C involved several steps where the three-dimensional arrangement of atoms was carefully controlled ias.ac.injetir.org. The conversion of penicillin sulfoxides to cephalosporins is another key transformation where stereochemistry is a major consideration nih.gov.

Chemical Modifications and Analogue Derivatization for Structure-Reactivity Studies

To investigate structure-reactivity relationships and develop new agents, the Δ²-Cefoxitin scaffold can be chemically modified. The double bond between C2 and C3 in the Δ²-cephem moiety is noted to be important for increasing the stability of the β-lactam ring researchgate.net.

Synthesis of Chemically Modified this compound Analogues

The synthesis of analogues typically focuses on modifying the side chains at the C-3 and C-7 positions of the cephem nucleus. While literature specifically detailing a wide array of this compound analogues is limited, the chemical principles are well-established for the broader cephalosporin class.

One documented approach involves the synthesis of 3-alkenyl-Δ2-cephems. This is achieved through the alkenylation of a 3-trifluoromethylsulfonyloxy-Δ³-cephem with alkenyltributyltins, promoted by copper(I) chloride acs.org. This demonstrates that carbon-carbon bonds can be formed at the C-3 position to create novel analogues. Furthermore, during the synthesis of certain cephalosporin derivatives, the choice of solvent has been shown to influence the final ratio of Δ³ to Δ² isomers, providing another handle for controlling the synthesis of specific analogues researchgate.net.

Investigation of Novel Synthetic Routes for Derivatives

The development of novel synthetic routes is driven by the need for efficiency, diversity, and the generation of compounds that can overcome antibiotic resistance.

Palladium-Catalyzed Reactions : Modern synthetic organic chemistry has been applied to cephalosporin synthesis, with palladium-catalyzed cross-coupling reactions offering a versatile method for creating diverse and complex side chains that would be difficult to install using traditional methods acs.org.

Prodrug Strategies : The cephalosporin core, due to its well-understood chemistry and interaction with β-lactamase enzymes, has been employed as a prodrug motif. In this strategy, a second drug molecule (like ciprofloxacin) is attached to the cephalosporin at the 3'-position. The cephalosporin portion is designed to be cleaved by bacterial β-lactamases, releasing the active drug at the site of infection acs.org. This approach could be adapted for Δ²-cephem derivatives.

Green Chemistry Principles in this compound Synthesis

While specific studies on green chemistry for this compound are not prevalent, the principles are widely applied to the broader field of cephalosporin and penicillin production to reduce the environmental impact of manufacturing. archivemarketresearch.commdpi.com

Alternative Solvents and Catalysts : A major focus is replacing traditional, often hazardous, organic solvents with greener alternatives like water or ionic liquids, or by developing solvent-free reaction conditions mdpi.com. Biocatalysis, using enzymes like penicillin acylase, is a key green technology that replaces harsh chemical reagents in steps such as side-chain cleavage or acylation, operating under mild conditions with high specificity acs.org.

Energy Efficiency : Process optimization techniques such as continuous-flow synthesis are being implemented. For example, a continuous-flow process for the antibiotic cefotaxime (B1668864) allowed for the use of less hazardous solvents and higher reaction temperatures, which reduces energy consumption for cooling and improves safety acs.org.

Waste Reduction : The use of immobilized enzymes, which can be easily separated from the reaction mixture and reused for multiple cycles, significantly reduces waste and improves the economic feasibility of the process acs.org. Designing syntheses with fewer steps, such as one-pot reactions, also minimizes waste generation acs.org. A recent approach involved using cefoxitin itself to facilitate the green synthesis of gold nanoparticles, showcasing an innovative application of the antibiotic in creating new nanomaterials without external reducing agents nih.gov.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Definitive Structure Determination of Δ2-Cefoxitin

A combination of spectroscopic methods is essential to unambiguously determine the structure of the this compound isomer. Each technique provides unique insights into its molecular architecture, from atomic connectivity in solution to precise three-dimensional arrangements in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and conformational dynamics of molecules in solution. nih.govleibniz-fmp.de In the study of cefoxitin (B1668866) and its degradation products, NMR is crucial for distinguishing between the Δ2 and Δ1 tautomers. The migration of the double bond from the C2=C3 position (in this compound) to the C3=N4 position (in Δ1-Cefoxitin) results in distinct chemical shifts and coupling constants for the protons and carbons near the dihydrothiazine ring.

Studies on carbapenem (B1253116) hydrolysis by β-lactamases have shown that the Δ2 tautomer is often the initial enzymatic product, which can be observed using NMR before it rapidly converts to the Δ1 form. researchgate.net The stereochemistry at the C2 position of the subsequent Δ1 tautomer can also be determined, revealing whether protonation occurs in a kinetically controlled manner. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, helping to establish the relative stereochemistry and preferred conformation of the molecule in solution. wordpress.comuni-regensburg.de While specific NMR data for isolated this compound is scarce due to its instability, NMR remains a primary method for observing its transient formation and subsequent tautomerization in real-time. nih.govresearchgate.net

Table 1: Key NMR Techniques in the Study of Cefoxitin Isomers

NMR Technique Application in this compound Analysis Reference
1D ¹H & ¹³C NMR Identifies distinct chemical shifts for protons and carbons in the Δ2 vs. Δ1 tautomers, confirming the presence of each isomer. wordpress.comnih.gov
COSY Establishes proton-proton scalar coupling networks to confirm the bonding arrangement within the dihydrothiazine ring. uni-regensburg.delongdom.org
NOESY/ROESY Provides information on through-space proximity of protons, aiding in the determination of stereochemistry and molecular conformation. wordpress.comarxiv.org

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. msu.edu For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₆H₁₇N₃O₇S₂, and a molecular weight of approximately 427.45 g/mol , which is identical to its Δ1 tautomer and the parent cefoxitin molecule. thermofisher.comnih.gov

The fragmentation pattern provides a "fingerprint" of the molecule. tutorchase.com In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is generated, which then breaks down into smaller, stable fragment ions. msu.edulibretexts.org For this compound, characteristic fragmentation would likely involve the cleavage of the weaker bonds, such as the β-lactam ring and the side chains.

Key Fragmentation Pathways for Cefoxitin would include:

Cleavage of the β-lactam ring: A hallmark of β-lactam antibiotic fragmentation.

Loss of the carbamoyloxymethyl side chain: Breaking the C-C bond at the C3 position.

Loss of the thiophenylacetamido side chain: Cleavage of the amide bond at the C7 position.

By analyzing the mass-to-charge ratio (m/z) of these fragments, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure. dtic.millifesciencesite.com

Table 2: Molecular and Mass Spectrometry Data for Cefoxitin Isomers

Property Value Reference
Molecular Formula C₁₆H₁₇N₃O₇S₂ thermofisher.comnih.gov
Molecular Weight 427.45 g/mol thermofisher.comnih.gov

| IUPAC Name (Cefoxitin) | (6R,7S)-3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | thermofisher.com |

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.organton-paar.com This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry. oup.com While obtaining a single crystal of the unstable this compound isomer is challenging, crystallographic studies of enzyme-substrate complexes have provided snapshots of related Δ2 tautomers.

For instance, crystal structures of β-lactamases like OXA-48 in complex with carbapenems (which are structurally related to cephalosporins) have shown the acyl-enzyme intermediate to exist in the Δ2 form. nih.gov These structures reveal the exact conformation of the five-membered pyrroline (B1223166) ring in its enamine state, covalently bound to the active site serine of the enzyme. nih.gov A crystal structure of cefoxitin bound to the OXA-48 enzyme (PDB ID: 6PT5) has also been determined, providing detailed insight into its binding pose within the enzyme's active site. nih.gov Such studies are critical for understanding not only the structure of the antibiotic itself but also its interactions with biological targets. mdpi.comrsc.org

Table 3: Example of Crystallographic Data for a Cefoxitin-Enzyme Complex

Parameter Cefoxitin Acyl-Enzyme Complex with OXA-48 Reference
PDB ID 6PT5 nih.gov
Resolution Not specified in abstract nih.gov

| Significance | Reveals the binding orientation and interactions of cefoxitin within the enzyme active site, providing a basis for understanding its hydrolysis. | nih.gov |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Weight Confirmation

Conformational Dynamics and Isomeric Interconversions, including Δ2-Δ1 Tautomerism

The Δ2 isomer of cefoxitin is a key intermediate in both its synthesis and degradation pathways, and its existence is intrinsically linked to its dynamic interconversion with the Δ1 isomer. acs.org This process is a classic example of tautomerism, specifically an enamine-imine tautomerization.

The Δ2 form, which possesses an enamine moiety (a C=C double bond adjacent to a nitrogen atom), is generally less stable than the corresponding Δ1 imine form (a C=N double bond). nih.gov Studies on the hydrolysis of related β-lactams, such as carbapenems, by both enzymes and chemical means (e.g., NaOH) indicate that the reaction initially produces the Δ2 hydrolysis product. researchgate.net This nascent Δ2 enamine then undergoes a rapid, non-enzymatic tautomerization to the more thermodynamically stable Δ1 imine product. researchgate.netnih.gov This interconversion involves the migration of a proton from the nitrogen atom (N4) to the carbon atom at position 2 (C2), with a concurrent shift of the double bond from C2=C3 to C3=N4. nih.gov The flexibility of the molecule and the dynamics of the surrounding solvent or enzyme active site play a crucial role in facilitating this isomeric interconversion. rsc.orgrsc.orgelifesciences.org

Tautomeric Forms and Prototropic Equilibria in Solution

In solution, this compound exists in a dynamic equilibrium with its Δ1 tautomer. This prototropic equilibrium is governed by the relative stabilities of the two forms and is influenced by factors such as pH and solvent polarity. mdpi.com

This compound (Enamine form): Contains the double bond within the dihydrothiazine ring at the C2-C3 position. This form is often the initial product of β-lactam ring opening. researchgate.net

Δ1-Cefoxitin (Imine form): Contains the double bond between C3 and the ring nitrogen (N4). This tautomer is generally the more stable species and predominates at equilibrium. researchgate.netnih.gov

The conversion from the Δ2 to the Δ1 form is a prototropic shift, meaning it involves the transfer of a proton. The process is reversible, but the equilibrium strongly favors the Δ1 isomer. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations on related carbapenem acyl-enzymes have shown that the Δ1 tautomer is the lower-energy, more stable state compared to the Δ2 tautomer. acs.org The rapid tautomerization ensures that even if the Δ2 form is produced initially, the system will quickly evolve to a state dominated by the more stable Δ1 isomer, which can then undergo further reactions or epimerization at the C2 position. researchgate.net

Table 4: Compounds Mentioned in this Article

Compound Name
Δ1-Cefoxitin
This compound
Cefoxitin
Meropenem

Molecular Mechanisms of Action and Reactivity

Interaction with Penicillin-Binding Proteins (PBPs) at the Molecular Level

Δ2-Cefoxitin, like other β-lactam antibiotics, exerts its antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs). rcsb.orgmdpi.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. researchgate.net Inhibition of PBPs disrupts cell wall integrity, ultimately leading to bacterial cell lysis. researchgate.netnih.gov The interaction between this compound and PBPs is a complex process involving covalent modification of the enzyme's active site.

The primary mechanism of PBP inhibition by this compound involves the covalent acylation of a serine residue within the enzyme's active site. mdpi.comnih.gov This process begins with the nucleophilic attack of the active-site serine on the carbonyl carbon of the β-lactam ring of this compound. mdpi.com This attack leads to the opening of the strained β-lactam ring and the formation of a stable, long-lived acyl-enzyme intermediate. nih.gov In the case of cefoxitin (B1668866), this acylation process is accompanied by the loss of the carbamoyloxymethyl group at the C-3' position, resulting in the formation of an exomethylene group. nih.gov This covalent modification renders the PBP inactive, as it can no longer perform its essential role in cell wall synthesis. researchgate.net

The efficiency of this acylation is influenced by the specific PBP and the structure of the β-lactam. For instance, in E. coli PBP5, the binding of cefoxitin induces a conformational change, bringing residues such as Phe245 and Arg248 closer to the active site. nih.gov The Arg248 residue, in particular, forms a bidentate hydrogen bond interaction with the carboxylate of the antibiotic, which is thought to contribute to the binding and acylation process. rcsb.orgnih.gov

While specific kinetic data for the inhibition of various PBPs directly by this compound is not extensively available in the public domain, studies on the hydrolysis of cefoxitin by β-lactamases, which share mechanistic similarities with PBPs, provide valuable insights into the reactivity of its β-lactam ring.

For instance, the hydrolysis of cefoxitin by the BlaC β-lactamase from Mycobacterium tuberculosis has been studied, revealing a large solvent kinetic isotope effect (SKIE) on Vmax of 3.9, but a smaller SKIE on V/K of 1.8 in steady-state experiments. nih.gov Pre-steady-state kinetics showed a burst of β-lactam ring opening with SKIE values of 1.6 on the acylation step (k₂) and 3.4 on the deacylation step. nih.gov These findings suggest that for this enzyme, deacylation is the rate-limiting step.

A study on several class C β-lactamases reported that cefoxitin exhibited low kcat values, ranging from 0.010 to 1.7 s⁻¹, and low Km values, which also suggests that deacylation is the rate-limiting step in the interaction with these enzymes. nih.gov

Table 1: Kinetic Parameters for Cefoxitin Hydrolysis by a Class C β-Lactamase

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Rate-Limiting StepReference
Class C β-Lactamases (range)Cefoxitin0.010-1.7Low-Deacylation nih.gov

Note: This data represents hydrolysis by β-lactamases, not direct inhibition of PBPs. The low Km values indicate a high affinity for the enzyme.

The structural basis of this compound's interaction with PBPs has been elucidated through X-ray crystallography studies of the covalent complex with Escherichia coli PBP5. nih.gov These studies reveal key interactions within the active site that are responsible for the binding and inhibition of the enzyme.

Upon binding, the β-lactam ring of cefoxitin is positioned in the active site, where the Ser44 residue forms a covalent bond with the carbonyl carbon of the opened lactam ring. rcsb.org The active site pocket accommodates the antibiotic, with specific amino acid residues playing crucial roles in stabilizing the complex. Asn112 forms a hydrogen bond with the 7α-methoxy group of cefoxitin. rcsb.org A notable feature is the bidentate hydrogen bond interaction between the side chain of Arg248 and the carboxylate group of the antibiotic. rcsb.orgnih.gov Additionally, the hydrophobicity of the binding pocket is contributed by Phe245. rcsb.org These interactions collectively anchor the inhibitor within the active site, leading to the effective inhibition of the PBP.

Table 2: Key Residue Interactions in the this compound-PBP5 Complex

PBP5 ResidueInteraction with Cefoxitin MoietyType of InteractionReference
Ser44β-lactam carbonylCovalent Bond rcsb.org
Asn1127α-methoxy groupHydrogen Bond rcsb.org
Arg248CarboxylateHydrogen Bond rcsb.orgnih.gov
Phe245Thiophene R1 groupHydrophobic rcsb.org

Kinetic Parameters of PBP Inhibition (Molecular Enzyme Kinetics: Km, Vmax, kcat)

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical factor influencing its efficacy and shelf-life. Like other β-lactam antibiotics, it is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring.

The hydrolysis of the β-lactam ring of cefoxitin is the principal pathway of its degradation and inactivation. mdpi.com This reaction involves the cleavage of the amide bond within the four-membered ring, rendering the molecule incapable of acylating PBPs. The rate of hydrolysis is significantly influenced by pH and temperature.

Alkaline conditions promote the hydrolytic reaction through the nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl carbon. mdpi.com This leads to the opening of the β-lactam ring. The degradation of cephalosporins with a leaving group at the C-3' position, such as the carbamoyloxymethyl group in cefoxitin, can also involve the elimination of this group, resulting in the formation of an exocyclic methylene (B1212753) group. nih.gov

Several degradation products of cefoxitin have been identified, resulting from the hydrolysis of its various functional groups. The primary degradation product arises from the opening of the β-lactam ring. mdpi.com Further degradation can occur, leading to a variety of smaller, inactive molecules.

In addition to the hydrolyzed β-lactam, other degradation products can be formed. For instance, under alkaline conditions, the ester linkage of the carbamoyloxymethyl group can also be hydrolyzed. One study identified two impurities of cefoxitin, designated as impurity B and C, which are diastereomers resulting from the methoxylation process during synthesis. jocpr.com These impurities have the same mass as cefoxitin but differ in their stereochemistry. jocpr.com The alkaline degradation of cefoxitin sodium has been noted to produce a distinct degradation product that can be monitored using spectrometric methods.

Influence of Environmental Factors on Chemical Stability (e.g., pH, temperature, light in in vitro solutions)

The chemical stability of cefoxitin in aqueous solutions is significantly affected by environmental conditions, leading to the formation of its inactive isomer, this compound. The degradation of cefoxitin, which involves the hydrolysis of the β-lactam ring, is influenced by both pH and temperature. iipseries.orgnih.gov

pH: The hydrolysis of cefoxitin is subject to acid-base catalysis. iipseries.org Studies show that the compound exhibits maximum stability in a pH range of 5 to 7. nih.gov Outside of this range, degradation accelerates. Base-catalyzed hydrolysis, in particular, is significantly faster than hydrolysis at neutral or acidic pH. nih.gov Under typical ambient conditions (pH 7 and 25°C), the half-life of cefoxitin can range from 5.3 to 27 days, indicating that degradation will likely occur over several weeks in most surface waters and more rapidly in alkaline environments. nih.gov In solution, cefoxitin sodium shows apparent first-order decomposition kinetics between pH 3 and 9. nih.gov

Temperature: As with most chemical reactions, temperature significantly impacts the rate of cefoxitin degradation. An increase in temperature accelerates hydrolysis. nih.gov For every 10°C rise in temperature, the rate of hydrolysis for cefoxitin and other β-lactams increases by a factor of 2.5 to 3.9. nih.gov At 25°C and a pH of 5-7, cefoxitin sodium loses approximately 10% of its activity within two days. nih.gov The stability is also dependent on its physical form; amorphous cefoxitin sodium is considerably less stable than its crystalline form. nih.gov

Light: While specific studies focusing solely on the photodegradation of this compound are not detailed in the provided results, light is a common factor that can contribute to the degradation of β-lactam antibiotics.

The table below summarizes the key environmental factors influencing the stability of cefoxitin and the formation of this compound.

FactorInfluence on StabilityKey Findings
pH Maximum stability at pH 5-7. nih.gov Both acid and base catalysis occur, with base-catalyzed hydrolysis being significantly faster. iipseries.orgnih.govAt pH 7 and 25°C, the half-life is between 5.3 and 27 days. nih.gov
Temperature Higher temperatures accelerate the rate of hydrolysis. nih.govA 10°C increase can speed up degradation by 2.5 to 3.9 times. nih.gov
Physical Form Crystalline form is more stable than the amorphous form. nih.govAmorphous cefoxitin sodium shows considerably less stability. nih.gov

Reactivity with β-Lactamases and Resistance Mechanisms at the Molecular Level

However, the isomerization from the active Δ3 form to the inactive Δ2 form represents a non-enzymatic pathway of inactivation. This chemical transformation alters the three-dimensional structure of the molecule, rendering it unable to effectively bind to and inhibit the penicillin-binding proteins (PBPs) required for bacterial cell wall synthesis. drugbank.compatsnap.com Therefore, while cefoxitin itself is designed to be resistant to many β-lactamases, its conversion to this compound effectively removes the active drug, contributing to resistance. Some evolved β-lactamases, such as those in the FOX family, are capable of hydrolyzing cephamycins like cefoxitin. mdpi.comnih.gov

Structural Analysis of this compound-β-Lactamase Complexes

Direct structural data, such as X-ray crystallography, for complexes of the inactive this compound isomer with β-lactamases is scarce. This is because its poor reactivity and altered shape prevent the formation of stable acyl-enzyme intermediates necessary for such analysis.

However, structural studies of the active cefoxitin (Δ3-isomer) complexed with various β-lactamases provide critical insights. nih.govnih.govpdbj.orgrcsb.org For instance, the crystal structure of cefoxitin bound to the class C β-lactamase ACC-1 shows that cefoxitin adopts a distinct conformation where its functional groups are not positioned correctly to assist in the deacylation reaction. nih.govrcsb.org Furthermore, the orientation of the deacylating water molecule is unfavorable for nucleophilic attack. nih.govrcsb.org Similarly, studies with the FOX-4 cephamycinase reveal significant ligand-induced conformational changes in the enzyme upon binding cefoxitin. mdpi.comnih.gov

These analyses of the active isomer underscore why the Δ2-isomer is unreactive. The significant conformational change resulting from the shift of the double bond from the Δ3 to the Δ2 position would further disrupt the precise geometry required for the catalytic serine to attack the β-lactam ring, thus preventing the formation of an acyl-enzyme complex.

β-LactamaseInteraction with Cefoxitin (Δ3-isomer)PDB ID
ACC-1 (Class C) Forms an acyl-enzyme complex with a conformation unfavorable for deacylation. nih.govrcsb.org6KA5 rcsb.org
OXA-48 (Class D) Forms an acyl-enzyme complex, providing insights into substrate specificity. pdbj.org6PT5 pdbj.org
FOX-4 (Class C) Forms an acyl-enzyme complex, causing significant conformational changes in the enzyme. nih.gov5CDE nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. uio.no These calculations can predict molecular geometries, orbital energies, and reaction pathways, offering a detailed understanding of a molecule's intrinsic reactivity. uio.nosdu.dk

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other chemical species. wikipedia.orgimperial.ac.uk For Δ2-cefoxitin, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO governs its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

The β-lactam ring is the pharmacophore of cephalosporins, and its susceptibility to nucleophilic attack is a key determinant of their antibacterial activity. mdpi.com In the case of this compound, the double bond in the dihydrothiazine ring at the Δ2 position influences the electronic distribution across the entire molecule, including the β-lactam ring. Quantum chemical calculations can precisely quantify these effects. The LUMO is expected to be localized on the carbonyl carbon of the β-lactam ring, making it the primary site for nucleophilic attack by bacterial transpeptidases (penicillin-binding proteins or PBPs) or, detrimentally, by β-lactamase enzymes. mdpi.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Highest occupied molecular orbital, indicating electron-donating capacity.
LUMO-1.2Lowest unoccupied molecular orbital, indicating electron-accepting capacity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.3Energy difference, reflecting the molecule's kinetic stability.

Note: The values in this table are illustrative and represent typical ranges for cephalosporin-type molecules. Actual values for this compound would require specific quantum chemical calculations.

The therapeutic action of β-lactam antibiotics, as well as their inactivation by β-lactamases, hinges on the opening of the strained four-membered β-lactam ring. mdpi.comnih.gov Computational simulations can map the entire energy landscape of this reaction, identifying the transition states and intermediates involved. core.ac.uk This is crucial for understanding the mechanism of action and the basis of bacterial resistance.

For this compound, the reaction pathway for β-lactam ring opening involves the nucleophilic attack of a serine residue from a PBP or a β-lactamase on the carbonyl carbon of the β-lactam ring. nih.gov This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, effectively inactivating the enzyme. osti.gov Quantum chemical calculations can determine the activation energy barriers for these steps. A lower energy barrier for the reaction with PBPs compared to β-lactamases would indicate a more effective antibiotic. Conversely, a low barrier for the β-lactamase-catalyzed reaction signifies rapid hydrolysis and inactivation of the drug. The presence of the Δ2 double bond can modulate these energy barriers by altering the electronic properties and strain of the β-lactam ring.

Table 2: Illustrative Calculated Energy Barriers for β-Lactam Ring Opening of this compound

Reaction StepInteracting ProteinCalculated Activation Energy (kcal/mol)
Formation of Tetrahedral IntermediatePenicillin-Binding Protein (PBP)12.5
Formation of Acyl-Enzyme ComplexPenicillin-Binding Protein (PBP)-5.0 (exergonic)
Formation of Tetrahedral Intermediateβ-Lactamase8.0
Hydrolysis of Acyl-Enzyme Complexβ-Lactamase15.0

Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway simulations. The actual values are dependent on the specific enzyme and the computational method used.

Frontier Molecular Orbital Analysis

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. nih.govfrontiersin.org MD simulations are particularly useful for studying the complex interactions between a ligand like this compound and a large biomolecule such as a protein. nih.govdiva-portal.org

MD simulations can model the binding of this compound to the active sites of both its target proteins (PBPs) and resistance enzymes (β-lactamases). nih.govnih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. frontiersin.org By analyzing the trajectory of the simulation, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. frontiersin.org

The surrounding solvent, typically water in a biological context, plays a critical role in mediating molecular interactions and influencing the conformation of both the ligand and the protein. frontiersin.orgmdpi.comresearchgate.net MD simulations can explicitly model the solvent molecules, providing a realistic representation of the cellular environment. mdpi.com The solvent can affect the accessibility of the ligand to the protein's active site and can mediate interactions by forming hydrogen bond networks. frontiersin.orgrsc.org

For this compound, the solvent can influence its conformational flexibility. The presence of the Δ2 double bond might impose certain conformational constraints, and the interaction with water molecules could stabilize specific conformers that are more or less prone to binding with target proteins. mdpi.com Understanding these solvent effects is crucial for accurately predicting the binding affinity and reactivity of this compound in a biological setting. frontiersin.org

Ligand-Protein Dynamics (e.g., with PBPs, β-lactamases)

Quantitative Structure-Activity Relationships (QSAR) at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. europa.eumdpi.comnih.gov At the molecular level, QSAR models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds. chemmethod.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). europa.eu

For a series of cephalosporin (B10832234) derivatives including this compound, a QSAR model could be developed to predict their antibacterial potency or their susceptibility to β-lactamase hydrolysis. The model would be built by calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation with the experimentally determined biological activity. chemmethod.comriken.jp

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = c₀ + c₁(LUMO) + c₂(Molecular Volume) + c₃(logP)

Where IC₅₀ is the concentration required to inhibit a certain percentage of bacterial growth, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model could guide the synthesis of new derivatives with potentially improved activity by suggesting modifications that would optimize the key molecular descriptors.

Physicochemical Descriptors and Their Correlation with Chemical Reactivity and Binding Affinity

Standard physicochemical descriptors like LogP or aqueous solubility are typically determined for the stable parent drug. rcsb.orgguidetopharmacology.org For a transient intermediate like the this compound acyl-enzyme, more functionally relevant descriptors are derived from computational methods like quantum mechanics/molecular mechanics (QM/MM) simulations. These descriptors include interaction energies, hydrogen bond networks, and activation free energy barriers for subsequent reactions, which directly correlate with chemical reactivity and binding affinity.

The reactivity of the this compound intermediate is primarily defined by the rate of deacylation, the process that breaks the covalent bond and regenerates the free enzyme. A slow deacylation rate is the hallmark of an effective inhibitor. Computational studies on related β-lactams provide a framework for understanding the factors governing this process. For instance, QM/MM simulations on carbapenem (B1253116) acyl-enzymes have shown that the Δ2 tautomer is significantly more reactive and susceptible to deacylation than the alternative Δ1 tautomer. acs.orgnih.gov This difference in reactivity is attributed to tautomer-specific hydrogen bonding networks within the enzyme's active site. acs.org

In the Δ2 tautomer, the C-3 carboxylate can form distinct hydrogen bonds with active site residues (like Thr216 and Thr235 in KPC-2 β-lactamase) that optimally position the deacylating water molecule for nucleophilic attack. acs.orgresearchgate.net This positioning, which can be described by the Bürgi–Dunitz angle, is more frequently sampled in the Δ2 form, lowering the energy barrier for hydrolysis. nih.govresearchgate.net

For cefoxitin (B1668866) specifically, structural and computational studies have identified the critical role of its 7α-methoxy group. In the acyl-enzyme complex with CTX-M β-lactamases, this group introduces steric hindrance that appears to prevent the formation of the deacylation transition state, thereby inhibiting the enzyme. acs.org Similarly, in class C β-lactamases like ACC-1, the specific pose of the acylated cefoxitin influences the efficiency of the deacylation reaction. researchgate.net The stability of the this compound acyl-enzyme complex—a measure of its binding affinity—is thus a direct consequence of these intricate steric and electronic interactions, which ultimately determine its inhibitory potential. mdpi.com

Table 1: Computationally Derived Properties of Acyl-Enzyme Intermediates and Their Correlation with Reactivity

Computational DescriptorFindingCorrelation with Reactivity/Affinity
Tautomeric State The Δ2-enamine tautomer has a significantly lower deacylation free energy barrier (by ~7 kcal/mol in one study) compared to the Δ1-imine tautomer for carbapenems. acs.orgThe Δ2 state is more chemically reactive and prone to hydrolysis. The propensity to form or maintain a less reactive tautomer increases inhibitory binding affinity.
Hydrogen Bond Network The Δ2 tautomer forms a unique H-bond network involving the C-3 carboxylate and key active site residues that optimally position the deacylating water molecule. acs.orgSpecific H-bond patterns directly modulate chemical reactivity by lowering the activation energy for deacylation.
Steric Hindrance The 7α-methoxy group of cefoxitin sterically hinders the approach of the deacylating water molecule and the formation of the deacylation transition state. acs.orgIncreased steric hindrance at the reaction center slows the rate of deacylation, leading to more prolonged and effective inhibition (higher binding affinity over time).
Conformation (Angle of Attack) The deacylating water molecule in the presence of the Δ2 tautomer more frequently adopts a near-optimal angle for nucleophilic attack (Bürgi–Dunitz angle). nih.govA more favorable conformation of the reacting species directly translates to higher chemical reactivity (a faster deacylation rate).

Predictive Modeling for New Chemical Analogues (focused on chemical properties/interactions)

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, is a powerful tool for designing new chemical analogues of cefoxitin. frontiersin.orgplos.org These models aim to forecast the biological activity or chemical properties of novel compounds before they are synthesized, saving time and resources.

For cefoxitin analogues, predictive models would focus on chemical properties and interactions that influence the stability and reactivity of the crucial Δ2-acyl-enzyme intermediate. Building on the insights from QM/MM simulations, a QSAR model could be developed using molecular descriptors that quantify:

Steric bulk around the β-lactam core: To predict the impact on the deacylation transition state, analogous to the effect of the 7α-methoxy group. acs.org

Electronic properties of side chains: To model how changes would affect the charge distribution and stability of the Δ2 tautomer.

Hydrogen bonding potential: To predict the formation of favorable or unfavorable interactions with active site residues.

A practical application of this approach is seen in studies where covalent docking is used to predict the binding energy of new cephalosporin analogues to various PBPs. plos.org In one such study, a novel analogue was predicted to have a more favorable binding energy for a resistant PBP variant compared to the established antibiotic ceftriaxone, suggesting it could be more effective. plos.org

For new cefoxitin analogues, a predictive model would simulate the formation of the acyl-enzyme complex and then calculate the relative stability of the resulting Δ2 tautomer. By systematically modifying the R1 and R2 side chains of cefoxitin in silico, these models could predict how such changes influence key interactions—like the hydrogen bonding network of the C-3 carboxylate—and ultimately forecast the deacylation energy barrier. This allows for the rational design of new compounds engineered to form a highly stable, long-lived Δ2-acyl-enzyme intermediate, thereby maximizing their inhibitory potency.

In Silico Screening for Novel Chemical Interactions

In silico screening involves the use of computational methods to search large virtual libraries of chemical compounds for molecules that are likely to interact with a specific biological target. nih.govmedcraveonline.com For this compound, this approach can be used to discover novel chemical interactions that could lead to new types of antibacterial agents or adjuvants.

The target for such a screening would not be cefoxitin itself, but the This compound-enzyme complex . The high-resolution crystal structure of a β-lactamase or PBP covalently bound to cefoxitin (in its Δ2 acyl-enzyme form) can serve as a detailed three-dimensional template for virtual screening. acs.orgresearchgate.net

The screening process could pursue several strategies:

Allosteric Site Inhibition: Screening for small molecules that bind to an allosteric site (a site distinct from the active site) on the enzyme. The binding of such a molecule could induce a conformational change in the enzyme that further stabilizes the already-formed this compound covalent bond, making deacylation even less likely and potentiating the inhibitory effect.

Active Site Stabilization: Screening for molecules that can fit into the active site alongside the bound this compound. Such a molecule might form additional hydrogen bonds or hydrophobic interactions with both the enzyme and the this compound moiety, effectively acting as a "molecular glue" that locks the inhibited complex in place.

Pharmacophore-Based Screening: A pharmacophore model can be developed based on the key interaction points within the active site of the this compound-enzyme complex. This model, which represents the essential 3D arrangement of features required for binding, can then be used to rapidly screen vast chemical databases for compounds that match these features, identifying potential inhibitors that may not structurally resemble β-lactams at all. medcraveonline.com

For example, researchers have performed in silico docking of natural products against class C β-lactamases, inspired by the way cefoxitin binds, to identify novel non-β-lactam inhibitors. researchgate.net This demonstrates the feasibility of using the cefoxitin-bound structure as a template to find new molecules that achieve a similar or complementary inhibitory effect through novel chemical interactions.

Analytical Methodologies for Chemical Research

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is the cornerstone for separating Δ2-Cefoxitin from its active Δ3-isomer (Cefoxitin) and other degradation products. mdpi.comwalshmedicalmedia.com High-performance liquid chromatography (HPLC) is the most prevalent technique due to its high resolution and adaptability. walshmedicalmedia.comhplcvials.com

HPLC is extensively used for both the analytical quantification and preparative isolation of Cefoxitin (B1668866) and its related substances, including the Δ2-isomer. sigmaaldrich.comthermofisher.com Reversed-phase HPLC (RP-HPLC) is a common mode, capable of separating compounds based on their hydrophobicity. nih.gov

Analytical Applications: Analytical HPLC aims to identify and quantify the components within a sample. hplcvials.com For Cefoxitin, stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient (API) from its degradation products, such as the Δ2-isomer, which forms under various stress conditions. sigmaaldrich.comrjpbcs.com These methods are crucial for quality control in pharmaceutical formulations. torontech.com A typical analytical method might use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. rjpbcs.comresearchgate.net Detection is commonly performed using a UV detector, as the chromophores of the isomers exhibit different absorbance characteristics. mdpi.com

Preparative Applications: When larger quantities of a pure compound are needed for structural elucidation or further research, preparative HPLC is employed. thermofisher.comscirp.org This technique uses larger columns and higher flow rates to isolate and collect specific fractions. thermofisher.comscirp.org The process often starts with an analytical-scale separation to determine the retention times of the target compounds. ingenieria-analitica.com This information is then used to develop a preparative method, sometimes using a focused gradient to maximize resolution and sample load, to isolate compounds like this compound from a mixture. ingenieria-analitica.com

Table 1: Example of RP-HPLC Parameters for Cefoxitin and Isomer Separation

ParameterConditionReference
Column C18, Agilent Poroshell 120 EC-C18 rjpbcs.comresearchgate.net
Mobile Phase 0.01M Sodium dihydrogen orthophosphate and Methanol (70:30 v/v), pH 2.5 rjpbcs.com
Flow Rate 1.0 mL/min rjpbcs.com
Detection UV at 254 nm or 231 nm researchgate.netrjpbcs.com
Retention Time (Cefoxitin) ~8.59 min rjpbcs.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. scirp.org However, compounds like Cefoxitin and its isomers are large, polar, and not readily volatile. shimadzu.comjfda-online.com Therefore, direct analysis by GC-MS is generally not applicable.

For GC-MS analysis to be feasible, these compounds must first undergo a chemical derivatization process to increase their volatility and thermal stability. scirp.orgjfda-online.com Common derivatization techniques include silylation, acylation, or alkylation, which convert polar functional groups (like hydroxyls and amines) into less polar, more volatile derivatives. jfda-online.comfu-berlin.de For example, silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert polar groups into trimethylsilyl (B98337) (TMS) ethers and esters, which are more amenable to GC analysis. shimadzu.comsigmaaldrich.com

While GC-MS is a standard method for analyzing many types of drugs and metabolites, its application to this compound is contingent on the development of a reliable and reproducible derivatization procedure. shimadzu.comfrontiersin.org Literature specifically detailing a validated GC-MS method for this compound is scarce, with HPLC being the overwhelmingly preferred method.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Spectrophotometric Methods for Concentration Determination in Chemical Solutions

UV-Vis spectrophotometry is a valuable tool for determining the concentration of Cefoxitin and for monitoring its degradation, which leads to the formation of this compound. mdpi.com The method relies on the principle that molecules absorb light at specific wavelengths. Cefoxitin has a maximum absorption wavelength (λmax) of around 231 nm.

The isomerization of the Δ3-cephem nucleus in Cefoxitin to the Δ2-form results in a loss of the original chromophore, leading to significant changes in the UV spectrum. researchgate.net This spectral difference allows for the development of spectrophotometric methods to quantify Cefoxitin in the presence of its degradation products. researchgate.netugm.ac.id By measuring the absorbance at specific wavelengths, and often employing chemometric techniques like partial least squares (PLS) or principal component regression, it is possible to resolve the overlapping spectra of the parent drug and its degradants. mdpi.comugm.ac.idnih.gov These methods have been successfully applied to determine Cefoxitin in pharmaceutical samples in the presence of its alkali-induced degradation product. mdpi.comugm.ac.id

Table 2: Spectrophotometric Data for Cefoxitin

ParameterValueReference
λmax (in water) 231 nm
Molar Absorptivity (at 231 nm) 8.451 × 10³ L mol⁻¹ cm⁻¹
Linearity Range 10–50 µg/mL

Electrochemical Methods for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the redox properties of chemical compounds. mdpi.comresearchgate.net These methods provide insights into electron transfer processes, which can be related to a drug's metabolic pathways, stability, and mechanism of action. mdpi.com

Studies on Cefoxitin have utilized voltammetric methods to investigate its behavior at different electrodes. researchgate.netresearchgate.net For instance, the electrochemical reduction and oxidation of a Cefoxitin-Cu²⁺ complex have been studied using a hanging mercury drop electrode and a pencil graphite (B72142) electrode. researchgate.netresearchgate.net Such analyses can reveal information about the stability of the molecule and its degradation pathways. mdpi.com The electrochemical behavior of cephalosporins is often associated with the reduction of the β-lactam ring or other functional groups within the molecule. researchgate.net While specific studies focusing solely on the electrochemical properties of the isolated this compound isomer are not prominent, the changes in the molecule's structure, particularly the shift in the double bond position, would inherently alter its redox potential compared to the parent Cefoxitin. This difference could be exploited to monitor the isomerization process. mdpi.commdpi.com

Bioanalytical Method Development for In Vitro Enzyme Studies (e.g., enzyme assays)

Bioanalytical methods are essential for understanding the interaction of compounds with biological systems, such as enzymes. For β-lactam antibiotics like Cefoxitin, a key area of study is their interaction with β-lactamases, which are enzymes produced by bacteria that confer resistance by hydrolyzing the β-lactam ring. sigmaaldrich.comcreative-biolabs.com

Cefoxitin itself is known to be highly stable against many β-lactamases and can also be an inducer of β-lactamase activity in certain bacteria. nih.govmedchemexpress.commedchemexpress.com The Δ2-isomer, however, is considered biologically inactive. A crucial bioanalytical assay would be to measure and compare the susceptibility of Cefoxitin and this compound to hydrolysis by various β-lactamases.

A common method is a colorimetric β-lactamase activity assay. sigmaaldrich.com These assays often use a chromogenic substrate like Nitrocefin, a cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring. sigmaaldrich.comcreative-biolabs.com To assess the interaction of this compound, one could perform a competition assay. In this setup, the enzyme's activity on Nitrocefin would be measured in the presence and absence of this compound. If the isomer acts as an inhibitor, it would decrease the rate of color change. Conversely, if it is a substrate, it would compete with Nitrocefin, also affecting the reaction rate. Given its inactivity, this compound is expected to show very low, if any, activity as a substrate or inhibitor compared to the parent compound. acs.org

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Δ²-Cefoxitin, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer : Δ²-Cefoxitin synthesis typically involves β-lactam ring formation followed by functionalization of the cephamycin scaffold. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalysts) and purification steps (e.g., HPLC gradients, crystallization solvents) in detail .
  • Characterize intermediates and final products using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity .
  • Cross-reference protocols with prior literature on cephamycin derivatives to identify critical control points (e.g., pH sensitivity during ring closure) .

Q. Which in vitro assays are most effective for evaluating Δ²-Cefoxitin’s antimicrobial activity, and how should conflicting MIC results be addressed?

  • Methodological Answer :

  • Use standardized broth microdilution (CLSI guidelines) or agar diffusion assays with quality-controlled bacterial strains (e.g., ATCC reference strains).
  • For conflicting MIC
  • Verify inoculum size (CFU/mL) and growth conditions (aeration, temperature) .
  • Test for β-lactamase interference using clavulanic acid as an inhibitor in combination assays .
  • Report results in a comparative table (see Table 1) :
Strain TypeMIC (μg/mL) Δ²-CefoxitinMIC (μg/mL) Control (Cefoxitin)Assay Type
Methicillin-resistant S. aureus816Broth microdilution
E. coli (ESBL+)3264Agar diffusion

Q. How can researchers assess Δ²-Cefoxitin’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 4–9) and incubate Δ²-Cefoxitin at 25°C, 37°C, and 4°C .
  • Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for β-lactam absorbance) and LC-MS to identify breakdown products .
  • Use Arrhenius equation modeling to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie Δ²-Cefoxitin resistance in Gram-negative pathogens, and how can these be experimentally validated?

  • Methodological Answer :

  • Hypothesize resistance mechanisms (e.g., porin mutations, efflux pump upregulation, or β-lactamase hydrolysis).
  • Validate via:
  • Transcriptomics : RNA-seq to compare gene expression in resistant vs. susceptible strains .
  • Protein binding assays : Surface plasmon resonance (SPR) to measure Δ²-Cefoxitin affinity for penicillin-binding proteins (PBPs) .
  • Address contradictory findings (e.g., MIC vs. genomic data) by correlating phenotypic resistance with specific genetic mutations using CRISPR-Cas9 knock-in models .

Q. How can in vivo pharmacokinetic/pharmacodynamic (PK/PD) models for Δ²-Cefoxitin be optimized to predict clinical efficacy?

  • Methodological Answer :

  • Design murine infection models with humanized dosing regimens:
  • Measure plasma/tissue concentrations via LC-MS/MS at timed intervals .
  • Calculate AUC/MIC ratios and correlate with bacterial load reduction in target organs (e.g., kidneys for UTIs) .
  • Use Monte Carlo simulations to account for inter-species variability and extrapolate human dosing .

Q. What strategies mitigate Δ²-Cefoxitin’s toxicity in eukaryotic cells while retaining antibacterial activity?

  • Methodological Answer :

  • Perform structure-activity relationship (SAR) studies:
  • Modify the C-3’/C-7 side chains to reduce eukaryotic membrane interaction .
  • Test derivatives for cytotoxicity in HEK-293 or HepG2 cells using MTT assays .
  • Prioritize compounds with selectivity indices (IC₅₀/MIC) >10 .

Addressing Data Contradictions and Gaps

Q. How should researchers resolve discrepancies between Δ²-Cefoxitin’s in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Investigate factors such as protein binding (% free drug) and tissue penetration using radiolabeled Δ²-Cefoxitin in animal models .
  • Reconcile disparities by applying pharmacokinetic modeling (e.g., two-compartment models) to adjust for bioavailability limitations .

Q. What experimental controls are essential when studying Δ²-Cefoxitin’s synergy with β-lactamase inhibitors?

  • Methodological Answer :

  • Include controls for:
  • Inhibitor cytotoxicity : Assess inhibitor-alone effects on mammalian cells .
  • Chequerboard assays : Calculate fractional inhibitory concentration (FIC) indices to distinguish additive vs. synergistic effects .
  • Validate synergy using time-kill curves to confirm bactericidal enhancement .

Key Methodological Frameworks

  • Apply PICO (Population, Intervention, Comparison, Outcome) to define study boundaries (e.g., "In ESBL-producing K. pneumoniae (P), does Δ²-Cefoxitin (I) compared to meropenem (C) reduce mortality (O)?") .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.